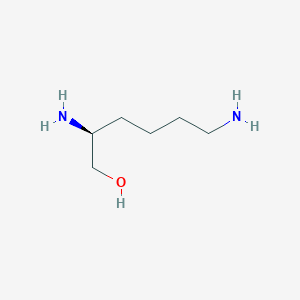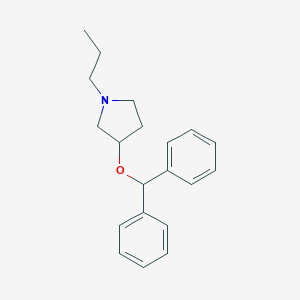
3-(Diphenylmethoxy)-1-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diphenylmethoxy)-1-propylpyrrolidine, also known as WF-23, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research.
作用機序
The mechanism of action of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
生化学的および生理学的効果
Studies have shown that 3-(Diphenylmethoxy)-1-propylpyrrolidine can lead to an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have antidepressant-like effects in some studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using 3-(Diphenylmethoxy)-1-propylpyrrolidine in lab experiments include its high binding affinity for the dopamine transporter and its potential application in studying the dopamine system. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be considered.
将来の方向性
Future research on 3-(Diphenylmethoxy)-1-propylpyrrolidine could focus on its potential application in the treatment of drug addiction and depression. Additionally, further studies could investigate the biochemical and physiological effects of this compound in different animal models and at different doses. The development of more soluble analogs of 3-(Diphenylmethoxy)-1-propylpyrrolidine could also be a future direction for research.
合成法
The synthesis of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with 1,3-diphenyl-2-chloropropane in the presence of zinc and acetic acid. The resulting compound is then reduced with hydrogen gas in the presence of palladium on carbon to obtain 3-(Diphenylmethoxy)-1-propylpyrrolidine.
科学的研究の応用
3-(Diphenylmethoxy)-1-propylpyrrolidine has been studied for its potential application in various scientific research fields. It has been found to exhibit significant binding affinity for the dopamine transporter, making it a potential candidate for studying the dopamine system. Additionally, it has been studied for its potential application in the treatment of drug addiction and depression.
特性
CAS番号 |
102239-19-0 |
|---|---|
製品名 |
3-(Diphenylmethoxy)-1-propylpyrrolidine |
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
3-benzhydryloxy-1-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-14-21-15-13-19(16-21)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
InChIキー |
AMFUILNWFICSTI-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
3-benzhydryloxy-1-propyl-pyrrolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



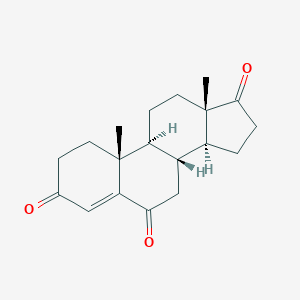
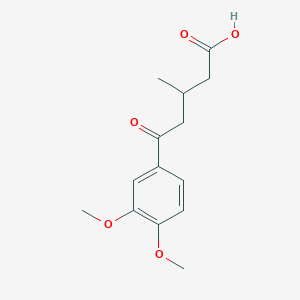
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
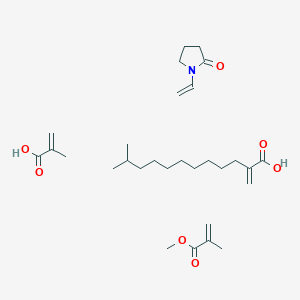
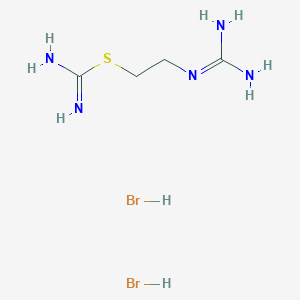
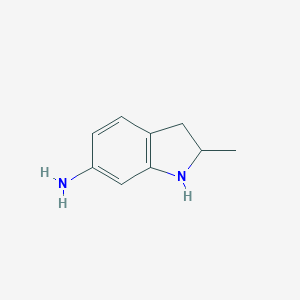
![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
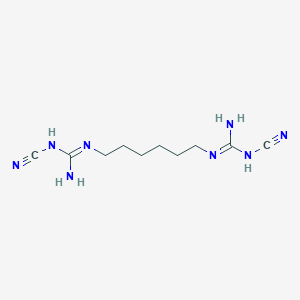
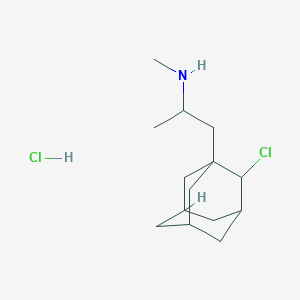
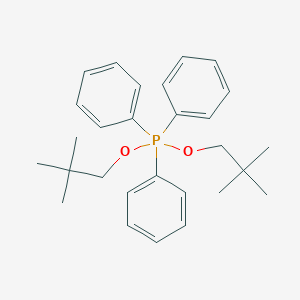
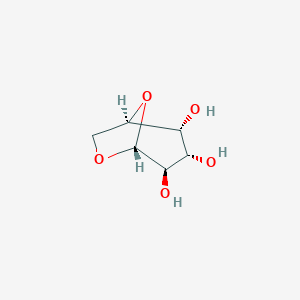
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
